molecular formula C8H8O3 B14303071 2,5-Bis(oxiran-2-yl)furan CAS No. 111938-38-6

2,5-Bis(oxiran-2-yl)furan

Cat. No.: B14303071
CAS No.: 111938-38-6
M. Wt: 152.15 g/mol
InChI Key: NJBQEMYXWFZCOY-UHFFFAOYSA-N
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Description

2,5-Bis(oxiran-2-yl)furan is an organic compound characterized by the presence of two oxirane (epoxy) groups attached to a furan ring. This compound is of significant interest due to its potential applications in various fields, including polymer chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(oxiran-2-yl)furan typically involves the reaction of 2,5-bis(hydroxymethyl)furan with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(oxiran-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,5-Bis(oxiran-2-yl)furan is primarily based on the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual oxirane groups, which provide enhanced reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of advanced materials and bio-based polymers .

Properties

CAS No.

111938-38-6

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

2,5-bis(oxiran-2-yl)furan

InChI

InChI=1S/C8H8O3/c1-2-6(8-4-10-8)11-5(1)7-3-9-7/h1-2,7-8H,3-4H2

InChI Key

NJBQEMYXWFZCOY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC=C(O2)C3CO3

Origin of Product

United States

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